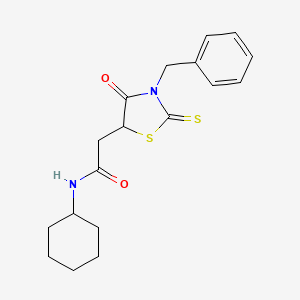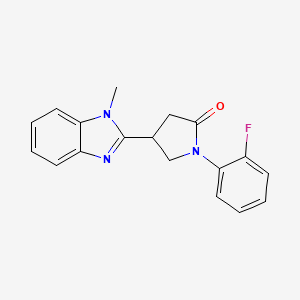![molecular formula C17H16F2N6S B11055471 6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055471.png)
6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(3,4-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that features a combination of pyrazole, triazole, and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(3,4-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from commercially available precursors. One common approach involves the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 3,4-difluorobenzaldehyde to form an intermediate, which is then cyclized with appropriate reagents to form the triazolo[3,4-b][1,3,4]thiadiazole ring system .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(3,4-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(3,4-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(3,4-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A related compound with a similar pyrazole structure.
(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine: Another compound featuring a pyrazole ring.
Uniqueness
6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(3,4-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its combination of pyrazole, triazole, and thiadiazole rings, which confer distinct chemical and biological properties. This structural complexity makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H16F2N6S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
6-(5-tert-butyl-2-methylpyrazol-3-yl)-3-(3,4-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H16F2N6S/c1-17(2,3)13-8-12(24(4)22-13)15-23-25-14(20-21-16(25)26-15)9-5-6-10(18)11(19)7-9/h5-8H,1-4H3 |
InChI Key |
MBJPLTWCKLTMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11055394.png)


![4-(2H-1,3-Benzodioxol-5-yl)-5-[5-(2-methylpropyl)-2H-pyrazol-3-yl]-1,2,4-triazole-3-thiol](/img/structure/B11055404.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11055418.png)
![7,9-Diiodo-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11055420.png)
![3-(2-Chlorobenzyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055421.png)
![2-(4-Bromophenyl)pyrido[2,3-b]pyrazine](/img/structure/B11055423.png)
![2,4,8-triamino-5-(3-bromophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11055428.png)
![4-(3,4-dichlorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B11055432.png)
![2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl 2,3-di(furan-2-yl)quinoxaline-6-carboxylate](/img/structure/B11055438.png)
![4-Chloro-2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol](/img/structure/B11055444.png)
![2-{[4-(1,3-Benzodioxol-5-yloxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B11055446.png)

